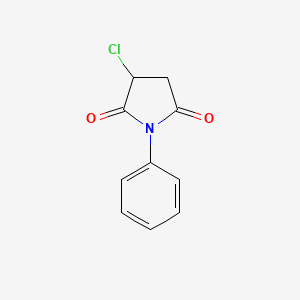

3-Chloro-1-phenylpyrrolidine-2,5-dione

Description

General Context of Pyrrolidinedione Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in numerous biologically active molecules, including many alkaloids. nih.govnih.gov Its saturated nature allows for a three-dimensional exploration of chemical space, a valuable attribute in drug design. mdpi.com The pyrrolidine-2,5-dione substructure, also known as a succinimide (B58015), is a cyclic imide that serves as a crucial building block in organic synthesis and is a key feature in many pharmacologically active agents. researchgate.net Succinimides are recognized as versatile scaffolds, in part because their hydrophobicity and neutral character may allow them to cross biological membranes. researchgate.net Furthermore, they are valuable intermediates for the synthesis of more complex nitrogen-containing heterocyclic compounds. wikipedia.org

Significance of Halogenated and N-Substituted Pyrrolidinediones, with Emphasis on 3-Chloro-1-phenylpyrrolidine-2,5-dione

The functionalization of the pyrrolidinedione core at the nitrogen atom (N-1) and on the carbon backbone (C-3/C-4) dramatically influences its properties. N-aryl-substituted pyrrolidines are important structural motifs found in a wide array of bioactive substances. ache-pub.org.rs The introduction of a phenyl group at the N-1 position, as seen in the title compound, can modulate factors such as lipophilicity and potential for aromatic interactions.

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. researchgate.net Introducing a halogen, such as chlorine, can improve metabolic stability, permeability, and target-binding affinity. researchgate.netacgpubs.org In the case of this compound, the chlorine atom at the C-3 position, which is alpha to a carbonyl group, creates an electrophilic center, making the compound a potentially reactive intermediate for further chemical transformations. This specific combination of an N-phenyl group and a C-3 chloro substituent makes this compound a compound of interest for creating diverse molecular libraries and for investigation as a bioactive agent itself.

Research Trajectory and Scope for this compound

The research trajectory for this compound and its analogs is primarily guided by its potential applications in medicinal chemistry. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, which are implicated in several diseases. researchgate.net This line of inquiry highlights the potential of this scaffold in enzyme inhibition studies.

The broader family of succinimide derivatives has been extensively explored for central nervous system activity, particularly as anticonvulsant agents. nih.govmdpi.comsigmaaldrich.com The structural similarity of this compound to known anticonvulsants suggests a potential area for future investigation. Furthermore, the reactivity of the C-Cl bond provides a synthetic handle for introducing various functional groups via nucleophilic substitution, enabling its use as a versatile building block for combinatorial chemistry and the development of new chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITPIKUGPTUBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287818 | |

| Record name | SBB039553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36342-11-7 | |

| Record name | 3-Chloro-1-phenyl-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36342-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036342117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB039553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 1 Phenylpyrrolidine 2,5 Dione

Historical Development of Pyrrolidinedione Synthesis Relevant to the Target Compound

The pyrrolidine-2,5-dione scaffold, also known as a succinimide (B58015) ring, is a crucial heterocyclic motif in medicinal and synthetic chemistry. researchgate.net Historically, the synthesis of this core structure has been a subject of extensive research. Early methods often involved the thermal condensation of dicarboxylic acids or their anhydrides with amines or ammonia. For instance, the reaction between succinic acid and an amine is a fundamental approach to forming the N-substituted succinimide ring.

A significant advancement relevant to the target compound was the Rothemund reaction, first reported in 1936, which involves the condensation of pyrroles and aldehydes to form porphyrins. wikipedia.org While not a direct synthesis of pyrrolidinediones, this work highlighted the importance of condensation reactions in building complex heterocyclic structures from simpler precursors. wikipedia.org The synthesis of N-phenylmaleimide, the direct precursor to the target compound, builds on these principles by condensing maleic anhydride (B1165640) with aniline (B41778). researchgate.net This reaction has become a staple in organic synthesis, providing a versatile intermediate for further functionalization. researchgate.net

Classical Synthetic Routes to 3-Chloro-1-phenylpyrrolidine-2,5-dione

Traditional methods for synthesizing this compound typically follow a two-step sequence: first, the formation of the N-phenylpyrrolidine-2,5-dione ring system, and second, the direct chlorination at the C3 position.

The primary precursor for this compound is N-phenylmaleimide. This intermediate is synthesized via a condensation reaction between maleic anhydride and a substituted aniline, in this case, aniline itself. researchgate.nettandfonline.com The process generally involves two stages:

Amic Acid Formation: Aniline reacts with maleic anhydride in a solvent like acetic acid or toluene (B28343) to form an intermediate N-phenylmaleanilic acid. This step is a nucleophilic acyl substitution where the amine group of aniline attacks one of the carbonyl carbons of the anhydride, leading to ring opening.

Cyclodehydration: The resulting amic acid is then heated, often with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate, to induce intramolecular cyclization and eliminate a molecule of water, yielding the N-phenylmaleimide. researchgate.net

This two-step, one-pot synthesis is an efficient way to produce a variety of substituted N-phenylmaleimides, which are valuable precursors for further reactions. researchgate.net The purity of the resulting N-phenylmaleimide can be confirmed through techniques like titration or high-performance liquid chromatography (HPLC). tandfonline.com

Table 1: Synthesis of N-Aryl Maleimide (B117702) Precursors This table illustrates the general applicability of the condensation method for creating precursors similar to N-phenylmaleimide.

| Aniline Derivative | Product | Yield | Reference |

| Aniline | N-phenylmaleimide | High | researchgate.nettandfonline.com |

| p-Chloroaniline | N-(4-chlorophenyl)maleimide | High | researchgate.net |

This interactive table is based on data synthesized from research on N-phenylmaleimide synthesis.

Once the N-phenylmaleimide precursor is obtained, the next step is the introduction of a chlorine atom at the 3-position of the pyrrolidine-2,5-dione ring. A common method for this transformation is direct electrophilic halogenation.

A well-established method for the chlorination of the maleimide double bond involves a reaction with hydrochloric acid (HCl) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). This process leads to the formation of the corresponding this compound. A series of 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives have been successfully synthesized using this approach. researchgate.net

Another versatile reagent for chlorination is N-chlorosuccinimide (NCS). commonorganicchemistry.comisca.me NCS is an effective source of electrophilic chlorine (Cl+) and is widely used for the chlorination of activated aromatic rings and alkenes. commonorganicchemistry.comisca.me The reaction of N-phenylmaleimide with NCS, potentially catalyzed by an acid, would be a standard method to achieve the desired chlorination, though specific application to this exact substrate requires empirical validation. The use of NCS is advantageous as it is a solid, easy-to-handle reagent, and it can circumvent the hazards associated with using elemental chlorine gas. isca.me

Modern and Advanced Synthetic Techniques

More recent synthetic strategies focus on improving efficiency, control, and selectivity through the use of catalysts and stereoselective methods.

Modern synthetic chemistry has increasingly turned to catalytic methods to facilitate reactions that were previously difficult or inefficient.

Metal Catalysis: Palladium-catalyzed reactions have been developed for the hydroarylation of pyrrolines to create 3-aryl pyrrolidines, demonstrating the power of metal catalysis in modifying the pyrrolidine (B122466) ring. nih.gov While this specific reaction produces a saturated pyrrolidine, the principle of using transition metals to activate C-H or C-C bonds for functionalization is broadly applicable. Copper(I) salts have also been shown to catalyze three-component assembly reactions to form substituted pyrrolidines. nih.gov Such strategies could potentially be adapted for the synthesis or functionalization of pyrrolidinedione systems.

Lewis Acid Catalysis: The synthesis of porphyrins via the Rothemund reaction was significantly improved by Lindsey et al. through the use of Lewis acid catalysts like boron trifluoride (BF₃) or strong Brønsted acids like trifluoroacetic acid (TFA). wikipedia.org These catalysts enhance the rate and yield of the condensation step. This principle can be applied to the synthesis of the N-phenylmaleimide precursor, potentially lowering reaction temperatures and times.

Organocatalysis: The use of small organic molecules as catalysts has become a major field in synthesis. Pyrrolidine and its derivatives are themselves often used as organocatalysts. nih.gov For the synthesis of the target compound, an organocatalyst could potentially be employed to activate the N-phenylmaleimide towards a stereoselective chlorination reaction.

Controlling the precise 3D arrangement (stereochemistry) and position (regiochemistry) of substituents is a primary goal of modern synthesis. For a molecule like this compound, which has a stereocenter at the C3 position, developing stereoselective syntheses is of significant interest.

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of pyrrolidine derivatives is an active area of research. mdpi.com One powerful technique is the [3+2] cycloaddition reaction between an alkene and an azomethine ylide, which can create multiple stereocenters on the pyrrolidine ring with high control. nih.gov By using a chiral auxiliary, such as an N-tert-butanesulfinyl group, it is possible to direct the approach of the reactants to produce a single diastereomer of the pyrrolidine product. nih.gov While directly applied to more complex pyrrolidines, these methodologies establish a framework for how the stereoselective introduction of a substituent on the pyrrolidine ring can be achieved. Subsequent halogenation could then potentially yield an enantiomerically enriched target compound.

Table 2: Research Findings on Relevant Synthetic Methods

| Method Type | Key Finding | Relevance to Target Compound | Reference |

| Condensation | N-phenylmaleimides are efficiently synthesized from anilines and maleic anhydride via an amic acid intermediate. | Provides the direct precursor for subsequent chlorination. | researchgate.net |

| Direct Halogenation | Reaction of N-arylmaleimides with HCl/H₂O₂ yields 3-chloro-1-arylpyrrolidine-2,5-diones. | A classical and effective method for the final chlorination step. | researchgate.net |

| Metal Catalysis | Palladium catalyzes the hydroarylation of pyrrolines to form 3-aryl pyrrolidines. | Demonstrates advanced C-C bond formation on the pyrrolidine ring. | nih.gov |

| Cycloaddition | Diastereoselective [3+2] cycloadditions using chiral auxiliaries yield densely substituted pyrrolidines. | Provides a pathway for controlling the stereochemistry of substituents on the pyrrolidine core. | nih.gov |

This interactive table summarizes key findings from the cited research literature.

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. For the synthesis of N-substituted succinimides, including the parent compound N-phenylsuccinimide, microwave irradiation dramatically reduces reaction times from several hours to mere minutes. nih.gov This rapid heating is due to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to efficient and uniform heating that is often difficult to achieve with conventional methods. nih.gov

The synthesis can be envisioned as a two-step process: the formation of an intermediate amido-acid from an aniline and an anhydride, followed by an energy-intensive cyclization to form the imide ring. nih.gov Microwave energy provides the necessary energy for this second step efficiently. nih.gov In a typical laboratory setting, a mixture of the starting materials, such as N-phenylsuccinimide and a chlorinating agent, can be irradiated in a domestic or dedicated laboratory microwave oven, often yielding the product in moderate to good yields after a short reaction period. nih.gov This method is not only time-efficient but also energy-efficient, aligning with green chemistry principles. nih.gov

A novel microwave-assisted approach has also been demonstrated for the synthesis of a (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, highlighting the utility of this technique for creating complex pyrrolidinone structures with significant yield and purity under eco-friendly conditions. mdpi.com

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, particularly when dealing with hazardous reagents or highly exothermic reactions, such as halogenations. rsc.orgrsc.org The synthesis of this compound involves a chlorination step, which can be rendered safer and more efficient using a continuous flow setup. rsc.org

In a hypothetical flow process, a solution of the precursor, N-phenylsuccinimide, could be continuously pumped and mixed with a stream of a chlorinating agent in a microreactor or a tube reactor. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in flow reactors enables rapid heat dissipation, effectively controlling the exothermicity of the chlorination reaction and minimizing the formation of side products. rsc.orgmt.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

Different synthetic strategies for preparing this compound offer varying levels of efficiency, safety, and environmental friendliness. A comparative analysis highlights the advantages and disadvantages of each approach.

| Methodology | Reaction Time | Typical Yield | Conditions | Key Advantages | Key Disadvantages |

| Conventional Heating | Several hours | Moderate | High Temperature (e.g., 120-180°C), often with solvent mdpi.commdpi.com | Simple setup, well-established | Long reaction times, high energy consumption, potential for side products |

| Microwave-Assisted | Minutes (e.g., 4-10 min) nih.gov | Moderate to Good (40-60%) nih.gov | High Temperature, often solvent-free nih.govmdpi.com | Drastic reduction in reaction time, energy efficient, suitable for green chemistry | Requires specialized equipment, scalability can be a challenge |

| Flow Chemistry | Continuous (residence time in minutes) | Potentially High | Controlled T&P, typically with solvent rsc.org | Enhanced safety and control, scalable, potential for automation rsc.orgmt.com | High initial equipment cost, requires process optimization |

| Solvent-Free | Minutes to Hours | Moderate to Good | Microwave or mechanochemical grinding nih.govijcps.org | Eliminates solvent waste, simplifies purification, environmentally friendly | Limited to solid-state or high-temp melt reactions, may not be universally applicable |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1 Phenylpyrrolidine 2,5 Dione

Reactions Involving the Chloro Moiety

The chlorine atom at the C3 position is alpha to two carbonyl groups, which significantly activates it towards nucleophilic attack and other transformations.

The electron-withdrawing effect of the adjacent carbonyl groups makes the C3 carbon highly electrophilic and susceptible to nucleophilic substitution (SN) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a key pathway for the synthesis of diverse 3-substituted-1-phenylpyrrolidine-2,5-dione derivatives. researchgate.net

The general mechanism involves the direct attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group. Common nucleophiles used in these reactions include amines, thiols, and azides. For instance, the reaction with primary amines can yield 3-amino derivatives, while reactions with thiols produce 3-thioether compounds. sigmaaldrich.com The reaction of a related compound, 3,4-dichloro-1H-pyrrole-2,5-diones, with primary amines has been shown to produce 4-amino-3-chloro-1H-pyrrole-2,5-diones, demonstrating the feasibility of this substitution.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Aniline (B41778) | 3-Anilino-1-phenylpyrrolidine-2,5-dione |

| Thiol | Thiophenol | 3-(Phenylthio)-1-phenylpyrrolidine-2,5-dione |

| Azide | Sodium Azide | 3-Azido-1-phenylpyrrolidine-2,5-dione |

Theoretically, 3-Chloro-1-phenylpyrrolidine-2,5-dione can undergo an elimination reaction to form 1-phenyl-1H-pyrrole-2,5-dione (N-phenylmaleimide). This transformation, a dehydrochlorination, would involve the removal of the chlorine atom from C3 and a proton from the adjacent C4 position, creating a double bond within the five-membered ring. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, requiring a non-nucleophilic strong base to abstract the acidic proton at C4, followed by the concerted elimination of the chloride ion.

However, this specific transformation is not a commonly documented synthetic route for N-phenylmaleimide. The more conventional and high-yielding synthesis involves the dehydration of N-phenylmaleanilic acid, which is formed from the reaction of maleic anhydride (B1165640) and aniline. researchgate.netgoogle.com

The chlorine atom of this compound can be removed and replaced with a hydrogen atom through a reductive dehalogenation reaction. A standard and effective method for this transformation is free-radical reduction using a reagent such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netnumberanalytics.com

The mechanism involves the homolytic cleavage of the tributyltin hydride to generate a tributyltin radical. This radical abstracts the chlorine atom from the pyrrolidinedione, forming a new carbon-centered radical at the C3 position. This C3 radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product, 1-phenylpyrrolidine-2,5-dione (N-phenylsuccinimide), and regenerating the tributyltin radical to continue the chain reaction.

Reactions of the Pyrrolidinedione Ring System

The succinimide (B58015) ring itself is a robust functional group, but its constituent carbonyl groups and the imide linkage can undergo specific chemical transformations.

The two carbonyl groups of the pyrrolidinedione ring are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a sufficiently strong reagent capable of reducing the cyclic imide functionality. masterorganicchemistry.comadichemistry.com The reaction with LiAlH₄ does not stop at the alcohol stage but proceeds further to completely reduce both carbonyl groups to methylenes.

The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to both carbonyl carbons. chemistrysteps.com This process ultimately cleaves the carbon-oxygen double bonds, replacing them with carbon-hydrogen single bonds. The final product of this exhaustive reduction is the corresponding N-phenylpyrrolidine. Due to the high reactivity of LiAlH₄, this reduction is typically non-selective and reduces both carbonyls. numberanalytics.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the imide carbonyls.

The pyrrolidinedione ring can be synthesized via a ring-closure reaction and can be cleaved through a ring-opening reaction, typically under hydrolytic conditions.

Ring-Closure: The synthesis of the parent N-phenylsuccinimide ring system is a classic example of a ring-closure reaction. It typically proceeds in two steps: first, the nucleophilic attack of an aniline on succinic anhydride. nih.gov This opens the anhydride ring to form an intermediate, N-phenylsuccinamic acid. The second step involves the intramolecular cyclization of this amic acid, usually promoted by heat and a dehydrating agent (like acetyl chloride), where the amide nitrogen attacks the carboxylic acid carbon, eliminating a molecule of water to form the stable five-membered imide ring. nih.gov

Ring-Opening: The imide bond in the this compound ring can be cleaved by hydrolysis, particularly under basic conditions (e.g., with aqueous sodium hydroxide). The hydroxide (B78521) ion acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the opening of the ring to form the sodium salt of the corresponding N-phenyl-2-chlorosuccinamic acid. Subsequent acidification would yield the free amic acid. This reversibility highlights the dynamic nature of the imide linkage under specific pH conditions.

Table 2: Summary of Ring Reactions

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Ring-Closure | Aniline + Succinic Anhydride | N-Phenylsuccinamic acid | 1-Phenylpyrrolidine-2,5-dione |

| Ring-Opening | This compound + NaOH(aq) | - | Sodium 2-chloro-4-oxo-4-(phenylamino)butanoate |

Functionalization at Unsubstituted Positions of the Pyrrolidine (B122466) Ring

While the C3 position is activated by the chloro substituent, the seemingly unsubstituted C4 position of the pyrrolidine-2,5-dione ring offers opportunities for functionalization. This is typically achieved via the formation of an enolate intermediate under basic conditions. The acidity of the C4 protons is enhanced by the two adjacent carbonyl groups.

The general strategy involves the deprotonation at C4 using a suitable base, followed by quenching the resulting enolate with an electrophile. This approach allows for the introduction of a variety of substituents, including alkyl and acyl groups. The choice of base and reaction conditions is critical to avoid competing reactions, such as self-condensation or elimination of the C3 chlorine.

Table 1: Representative Conditions for C4-Functionalization of Succinimide Scaffolds This table is illustrative, based on reactions of related succinimide systems.

| Entry | Substrate | Base | Electrophile | Product | Ref. |

|---|---|---|---|---|---|

| 1 | N-Benzylsuccinimide | LDA | Benzyl (B1604629) bromide | 3-benzyl-1-(phenylmethyl)pyrrolidine-2,5-dione | N/A |

Data presented is representative of succinimide chemistry and not specific to the title compound.

Radical Reactions and Pathways

The pyrrolidine-2,5-dione scaffold, particularly when substituted with a halogen, can participate in radical reactions. For this compound, radical pathways can be initiated through homolytic cleavage of the C-Cl bond, often induced by photolysis or radical initiators. These reactions open avenues for C-C and C-heteroatom bond formation.

Atom Transfer Radical Addition (ATRA) is a prominent pathway where the chloro-succinimide derivative can add across a double bond. The reaction is typically initiated by a radical initiator (e.g., AIBN) or a transition metal complex. This process generates a new carbon-centered radical which can then propagate the radical chain or be trapped. Such pathways are valuable for the synthesis of more complex substituted pyrrolidine-2,5-diones.

Reactivity of the N-Phenyl Moiety

The N-phenyl group attached to the succinimide ring behaves as a substituted benzene (B151609) ring, undergoing reactions typical of aromatic systems. The succinimido group acts as a deactivating, ortho-, para-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyls (by resonance and induction) and the directing effect of the nitrogen lone pair.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the N-phenyl ring allows for the introduction of various functional groups, modifying the electronic and steric properties of the molecule. wikipedia.org The reaction proceeds through the formation of a positively charged arenium ion intermediate, with the electrophile adding preferentially to the ortho and para positions. wikipedia.orguci.edu The deactivating nature of the succinimido group generally requires forcing conditions compared to activated benzene rings. uci.edu

Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of acid, which generates a more potent electrophilic bromine source. youtube.comnih.gov

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of N-Phenylsuccinimide Analogs This table illustrates general regioselectivity patterns.

| Reaction | Reagents | Major Product(s) | Ref. |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(4-bromophenyl)pyrrolidine-2,5-dione | wikipedia.org |

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrophenyl)pyrrolidine-2,5-dione and 1-(2-nitrophenyl)pyrrolidine-2,5-dione | wikipedia.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of the N-phenyl ring, exclusively at the ortho position. wikipedia.org This strategy overcomes the typical ortho/para mixture seen in electrophilic aromatic substitution. wikipedia.org The reaction involves the deprotonation of the ortho-C-H bond by a strong organolithium base, such as n-butyllithium or sec-butyllithium. uwindsor.ca

The imide group functions as a directed metalation group (DMG), coordinating to the lithium cation and positioning the base for selective deprotonation of the adjacent proton. baranlab.orgorganic-chemistry.org The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce substituents ortho to the succinimide nitrogen. harvard.edu

Table 3: Examples of Electrophiles Used in DoM of N-Aryl Imides This table is illustrative, based on the general DoM strategy.

| Electrophile | Functional Group Introduced |

|---|---|

| D₂O | Deuterium (B1214612) |

| MeI | Methyl |

| Me₃SiCl | Trimethylsilyl |

| DMF | Formyl (after hydrolysis) |

| I₂ | Iodo |

Multi-Component Reactions Involving the Target Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov The pyrrolidine-2,5-dione scaffold, including derivatives of this compound, can serve as a key building block in such transformations.

A notable example involves the use of related (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones in 1,3-dipolar cycloaddition reactions. These compounds can act as dipolarophiles. For instance, a three-component reaction between an (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione, an amino acid (like 1,3-thiazolane-4-carboxylic acid), and a cyclic diketone can lead to the formation of complex dispiropyrrolothiazole derivatives in a highly stereoselective manner. researchgate.net Such reactions highlight the potential of the succinimide core to participate in complex cascade processes to rapidly build molecular diversity. researchgate.netmdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving the pyrrolidine-2,5-dione core is crucial for controlling selectivity and optimizing conditions. Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into the reaction pathways of related systems. researchgate.netbeilstein-journals.org

For nucleophilic substitution at the C3 position, the reaction likely proceeds via a standard SN2 or an elimination-addition mechanism, depending on the base/nucleophile strength and steric factors.

In cycloaddition reactions, such as the 1,3-dipolar cycloadditions involving related maleimides or ylidene-succinimides, mechanistic studies help to rationalize the observed regioselectivity and stereoselectivity. mdpi.com These studies often analyze the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile to predict the favored reaction pathway. The electronic nature of the substituents on both the pyrrolidine-2,5-dione ring and the reacting partner plays a critical role in determining the energetics of the transition states and, consequently, the reaction outcome. mdpi.com

Kinetic Studies

In the chlorination of various substrates by NCS, the reactions are often observed to be first order with respect to both NCS and the substrate. For instance, a kinetic study on the chlorination of 2,2,2-trifluoroethylamine (B1214592) and benzylamine (B48309) with NCS in an aqueous medium at 25°C demonstrated that these reactions are first order in both reactants. researchgate.net This suggests a bimolecular rate-determining step. A proposed mechanism involves the direct transfer of a chlorine atom from NCS to the amine. researchgate.net

Furthermore, kinetic investigations into the chlorination of thiophenols with NCS in dichloromethane (B109758) have revealed more complex kinetics. acs.org These studies, conducted using in situ ¹H NMR and stopped-flow UV-vis spectroscopy, show sigmoidal kinetics for the consumption of the thiophenol. acs.org This kinetic profile indicates an autocatalytic process, where a product of the reaction accelerates the reaction rate. The initial slow step is the direct chlorination of the thiophenol by NCS, which generates HCl. acs.org This in-situ generated HCl then catalyzes the rapid release of molecular chlorine (Cl₂) from NCS, which is a much more potent chlorinating agent and is responsible for the subsequent rapid consumption of the thiophenol. acs.org

The reaction rate is also influenced by the solvent and the presence of acid catalysts. In aqueous acetic acid, the oxidation of benzyl phenyl ethers by NCS was found to be catalyzed by hydrogen and chloride ions, with molecular chlorine proposed as the effective oxidant. researchgate.net

An illustrative data table for the second-order rate constants of chlorination reactions with NCS is presented below, which provides a reference for the potential reactivity of this compound.

| Substrate | Second-Order Rate Constant (k₂) | Conditions |

| Benzylamine | 4.1 x 10⁷ M⁻¹s⁻¹ | Aqueous medium, 25°C |

| 2,2,2-Trifluoroethylamine | Not specified, but reaction is first order in both reagents | Aqueous medium, 25°C, Ionic strength 0.5M |

This table is based on data for N-chlorosuccinimide and is intended to be illustrative for the reactivity of this compound.

Isolation and Characterization of Intermediates

The elucidation of reaction mechanisms often relies on the detection, and if possible, isolation and characterization of transient intermediates. In reactions involving N-chloro compounds like this compound, several types of intermediates can be postulated based on studies of N-chlorosuccinimide (NCS).

In radical reactions, a succinimidyl radical is a key intermediate. This radical can be generated through the homolytic cleavage of the N-Cl bond, often initiated by light or a radical initiator. While direct evidence for the corresponding N-phenylsuccinimidyl radical from this compound is not available, it is a highly plausible intermediate in radical-mediated transformations.

In electrophilic chlorination reactions, the active species can be the protonated form of the N-chloroimide or molecular chlorine generated in situ. In the oxidation of aromatic sulfides by NCS in an acetonitrile-water mixture, a chlorosulfonium ion has been proposed as an intermediate. organic-chemistry.org The formation of this intermediate is supported by structure-reactivity correlations showing a high negative reaction constant, which is indicative of a buildup of positive charge at the sulfur atom in the transition state. organic-chemistry.org

A photoinduced chloroamination cyclization of allenes with NCS has been shown to proceed through a nitrogen-centered radical. acs.org Mechanistic studies, including computational analysis, suggest multiple pathways leading to this common radical intermediate. acs.org

The following table summarizes potential intermediates in reactions of this compound, based on analogies with NCS.

| Reaction Type | Proposed Intermediate | Supporting Evidence (from NCS studies) |

| Thiol Chlorination | Disulfide | Detected by NMR spectroscopy. acs.org |

| Thiol Chlorination | Sulfenyl chloride | Inferred from reaction products and disulfide formation. acs.org |

| Radical Reactions | N-phenylsuccinimidyl radical | Inferred from known reactivity of NCS. |

| Electrophilic Chlorination | Protonated N-chloroimide | Suggested in the oxidation of aromatic sulfides. organic-chemistry.org |

| Electrophilic Chlorination | Chlorosulfonium ion | Supported by structure-reactivity correlations. organic-chemistry.org |

| Photoinduced Chloroamination | Nitrogen-centered radical | Supported by experimental and computational studies. acs.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 1 Phenylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 3-Chloro-1-phenylpyrrolidine-2,5-dione in solution and in the solid state.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and elucidating the complete bonding framework.

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for the phenyl group protons and the protons on the pyrrolidine (B122466) ring. The protons on the C4 methylene (B1212753) (H-4a and H-4b) are diastereotopic due to the adjacent C3 chiral center, and they are expected to couple with each other (geminal coupling) and with the methine proton at C3 (vicinal coupling), creating a complex splitting pattern. The ¹³C NMR spectrum would show signals for two carbonyl carbons, the aromatic carbons, and the two aliphatic carbons of the succinimide (B58015) ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimates based on typical chemical shift ranges for similar functional groups and may vary with solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C2=O | - | ~172 | Carbonyl |

| C3 | ~4.8 | ~55 | CH, Methine |

| C4 | ~3.4, ~3.8 | ~38 | CH₂, Diastereotopic protons |

| C5=O | - | ~174 | Carbonyl |

| C1' (ipso) | - | ~131 | Quaternary aromatic |

| C2'/C6' (ortho) | ~7.4 | ~126 | Aromatic CH |

| C3'/C5' (meta) | ~7.5 | ~129 | Aromatic CH |

| C4' (para) | ~7.4 | ~128 | Aromatic CH |

2D NMR for Structural Confirmation: Advanced 2D NMR techniques are used to confirm these assignments and map the molecular connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov A key correlation would be observed between the methine proton (H-3) and the two diastereotopic methylene protons (H-4a, H-4b). This confirms the -CH(Cl)-CH₂- fragment within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would definitively link the predicted proton signals to their corresponding carbon signals in Table 1, for instance, connecting the signal at ~4.8 ppm to the C3 carbon at ~55 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) ¹H-¹³C correlations and is crucial for piecing together the molecular skeleton. nih.gov For example, the methylene protons (H-4) would show correlations to the C3 carbon and the C5 carbonyl carbon, while the methine proton (H-3) would correlate to both the C2 and C5 carbonyls.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOE correlations between the ortho-protons of the phenyl ring and protons on the succinimide ring could provide information about the rotational orientation of the phenyl group relative to the dione (B5365651) ring.

Interactive Table 2: Expected Key 2D NMR Correlations

| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H-3 | H-4a, H-4b | Confirms -CH-CH₂- connectivity in the ring. |

| HSQC | H-3 | C-3 | Confirms direct H-C bond at position 3. |

| H-4a, H-4b | C-4 | Confirms direct H-C bonds at position 4. | |

| Phenyl H's | Phenyl C's | Assigns aromatic protons to their carbons. | |

| HMBC | H-3 | C-2, C-5, C-4 | Connects methine proton to both carbonyls and adjacent carbon. |

| H-4a, H-4b | C-3, C-5, C-2 | Connects methylene protons to adjacent methine and carbonyls. | |

| Phenyl H's (ortho) | C-1' (ipso), C-4' (para) | Confirms phenyl ring structure and linkage to nitrogen. |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and behavior of the compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution ¹³C spectra of solid samples.

The primary application of ssNMR for this compound would be to investigate polymorphism—the ability of the compound to exist in multiple distinct crystalline forms. Different polymorphs can have different physical properties. In a ¹³C CP/MAS spectrum, the presence of different polymorphs would manifest as variations in the chemical shifts or the appearance of multiple peaks for a single carbon atom in a mixed sample. chemicalbook.com This is because the chemical shift of an atom in the solid state is highly sensitive to its local electronic environment, which is defined by the crystal packing arrangement.

Deuterium (B1214612) (²H) labeling is a powerful tool for simplifying complex NMR spectra and confirming signal assignments. For this compound, a synthetic route could be devised to replace the two protons at the C4 position with deuterium atoms.

The effects of this isotopic substitution would be readily observable:

¹H NMR: The complex signals corresponding to the C4 protons would disappear from the spectrum. The signal for the C3 proton would simplify from a multiplet to a singlet (or a very narrow triplet due to small coupling to deuterium), confirming its adjacency to the C4 position.

¹³C NMR: The introduction of deuterium causes predictable changes known as isotope effects. mdpi.com The C4 carbon, now bonded to deuterium, would show a characteristic upfield shift of ~0.3-0.6 ppm and its signal would appear as a multiplet due to ¹³C-²H coupling. A smaller, secondary upfield shift might also be observed for the adjacent C3 carbon.

Interactive Table 3: Theoretical Isotopic Effects of Deuterium Labeling at C4

| Atom | Spectrum | Observation in Non-Labeled Compound | Expected Observation in C4-d₂ Labeled Compound |

|---|---|---|---|

| H-4 | ¹H NMR | Complex multiplet ~3.4-3.8 ppm | Signal absent |

| H-3 | ¹H NMR | Multiplet (dd) ~4.8 ppm | Signal simplifies to a singlet |

| C-4 | ¹³C NMR | Single peak ~38 ppm | Peak shifts upfield, appears as a multiplet |

| C-3 | ¹³C NMR | Single peak ~55 ppm | Peak may show a small upfield shift (~0.1 ppm) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass, and thus the molecular formula and structure, of a molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The molecular formula is C₁₀H₆ClNO₂. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm error), allowing for the calculation of a unique elemental formula. This technique can easily distinguish the target compound from other molecules that may have the same nominal (integer) mass but different atomic compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in a natural abundance ratio of approximately 3:1.

Interactive Table 4: HRMS Data for Molecular Formula Confirmation of C₁₀H₆³⁵ClNO₂

| Molecular Formula | Nominal Mass | Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| C₁₀H₆³⁵ClNO₂ | 207 | 207.00871 | Target Compound |

| C₁₁H₈N₃O₂ | 206 | 206.06165 | Different nominal mass |

| C₁₂H₁₃N₃O | 203 | 203.10586 | Different nominal mass |

| C₉H₄³⁵Cl₃N | 207 | 206.94090 | Isobaric interference, distinguishable by exact mass |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). Analyzing the resulting fragment ions provides a "fingerprint" that helps to piece together the molecule's structure. uni-saarland.dewikipedia.org

For this compound, the protonated molecular ion would have an m/z of 208.0165 (for ³⁵Cl). Key fragmentation pathways would likely involve cleavages of the strained succinimide ring and losses of stable neutral molecules. libretexts.orgyoutube.com

Common fragmentation patterns would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones and amides. youtube.com

Ring Cleavage: The pyrrolidine-2,5-dione ring can fragment through various pathways, including the loss of carbon monoxide (CO).

Loss of HCl: The elimination of a stable neutral molecule like hydrogen chloride is a favorable process.

Phenyl Group Fragmentation: The N-phenyl bond could cleave, leading to fragments corresponding to the phenyl group or the succinimide ring.

Interactive Table 5: Plausible MS/MS Fragmentation Pathways for [C₁₀H₆ClNO₂+H]⁺

| Precursor Ion m/z (³⁵Cl) | Fragment Ion m/z (³⁵Cl) | Lost Neutral Fragment | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 208.0 | 172.0 | HCl | Loss of hydrogen chloride |

| 208.0 | 180.0 | CO | Loss of carbon monoxide from the succinimide ring |

| 208.0 | 112.0 | C₆H₅N | Phenyl isocyanate ion |

| 208.0 | 93.0 | C₄H₂ClNO₂ | Aniline (B41778) cation [C₆H₅NH₂]⁺ |

| 208.0 | 77.1 | C₄H₂ClNO₂ + NH | Phenyl cation [C₆H₅]⁺ |

Ion Mobility Spectrometry for Isomer Differentiation

The introduction of a chlorine atom at the 3-position of the pyrrolidine-2,5-dione ring creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. Furthermore, positional isomers, such as those with the chlorine atom on the phenyl ring (e.g., 1-(4-chlorophenyl)pyrrolidine-2,5-dione), are common. These isomers, while possessing the same mass-to-charge ratio, will exhibit different three-dimensional structures. This difference in shape would result in distinct drift times through the IMS cell and, consequently, different CCS values, allowing for their separation and identification.

For halogenated organic compounds, the nature and position of the halogen substituent can significantly influence the ion's mobility. nih.govrsc.org Studies on various chlorinated compounds have shown that even subtle structural changes can lead to measurable differences in their ion mobility. nih.gov Therefore, IMS, particularly when coupled with high-resolution mass spectrometry (IMS-MS), would be an invaluable tool for the unambiguous identification of this compound in complex mixtures and for quality control of its synthesis.

In the absence of experimental data, computational methods can be employed to predict the CCS values for the different isomers of this compound. nih.govacs.org Software packages are available that can calculate the theoretical CCS based on the optimized molecular structure, providing a valuable reference for future experimental work. nih.gov

Table 1: Predicted Applicability of Ion Mobility Spectrometry for Isomer Differentiation

| Isomer Type | Basis for Differentiation by IMS | Expected Outcome |

|---|---|---|

| Enantiomers ((R) vs. (S)) | Different spatial arrangement of atoms. | May require chiral modifiers in the drift gas for baseline separation. |

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is expected to be dominated by the characteristic frequencies of its constituent functional groups. By analogy with the parent compound, N-phenylsuccinimide, and other halogenated succinimides, key vibrational modes can be predicted. nist.govresearchgate.net

The two carbonyl (C=O) groups of the succinimide ring will give rise to strong absorption bands in the IR spectrum, typically in the region of 1700-1800 cm⁻¹. These can manifest as symmetric and asymmetric stretching vibrations. The N-phenyl group will exhibit characteristic C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the imide ring are also expected in the fingerprint region. The introduction of the chlorine atom at the 3-position will result in a C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region of the spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1770 - 1790 | Strong | Weak |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 - 1720 | Strong | Moderate |

| Aromatic C-H | Stretch | ~3050 - 3100 | Moderate | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Moderate to Strong | Strong |

| Pyrrolidine C-N | Stretch | ~1100 - 1300 | Moderate | Moderate |

| C-Cl | Stretch | ~600 - 800 | Moderate to Strong | Moderate |

The five-membered pyrrolidine-2,5-dione ring is not perfectly planar and can adopt different puckered conformations. The dihedral angles within the ring and the orientation of the phenyl group relative to the succinimide ring are key conformational parameters. Vibrational spectroscopy can be a sensitive probe of these conformational subtleties. Different conformers of the molecule would likely have slightly different vibrational frequencies and intensities, which could be observed in the experimental spectra, particularly at low temperatures. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational spectra for different possible conformers of this compound. nih.govnih.gov By comparing the theoretically predicted spectra with the experimental IR and Raman data, the most stable conformer in a given state (gas, liquid, or solid) can be determined.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

A single-crystal X-ray diffraction study of this compound would provide unambiguous determination of its molecular structure. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For a chiral compound like this, the analysis of a single crystal of one of the enantiomers would allow for the determination of its absolute configuration ((R) or (S)).

The crystallographic data would also reveal the preferred conformation of the molecule in the solid state. This includes the puckering of the pyrrolidine-2,5-dione ring and the torsional angle between the phenyl ring and the succinimide ring. This information is crucial for understanding the structure-activity relationships of this compound. While a crystal structure for the specific title compound is not publicly available, data for related structures like 1-(3-Pyridyl)pyrrolidine-2,5-dione and pyrrolidine-2,5-dione itself provide insights into the expected structural features. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Pyrrolidine-2,5-dione Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | Orthorhombic | P2₁2₁2₁ | 12.137 | 10.838 | 6.831 | 90 | 90 | 90 | nih.gov |

| Pyrrolidine-2,5-dione | Orthorhombic | Pbca | 7.3661 | 9.5504 | 12.8501 | 90 | 90 | 90 | nih.gov |

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. chemrxiv.orgrsc.org A detailed analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions.

The presence of the chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic "halogen bond donor" to a nucleophilic atom on an adjacent molecule. The phenyl ring can participate in π-π stacking interactions with neighboring phenyl or succinimide rings. Furthermore, the carbonyl oxygen atoms are potential hydrogen bond acceptors. These intermolecular forces dictate the packing of the molecules in the crystal and can have a significant impact on the physical properties of the solid, such as melting point and solubility. The study of these supramolecular assemblies is crucial for understanding the material properties of this compound. nih.govnih.gov

Polymorphism and Crystal Engineering Studies

Direct experimental studies on the polymorphism and crystal engineering of this compound are not available in the reviewed literature. However, insights can be gleaned from research on analogous compounds, which underscores the importance of intermolecular interactions in the crystal packing of pyrrolidine-2,5-dione derivatives.

Detailed Research Findings from Analogous Compounds:

Studies on related succinimide derivatives reveal a rich diversity in intermolecular interactions that drive their solid-state structures. For instance, the crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione demonstrates the significance of weak C—H⋯O hydrogen bonds and carbonyl–carbonyl interactions in forming a three-dimensional framework. In this particular structure, molecules are linked into inversion dimers which are then further connected to create a stable crystal lattice.

Furthermore, research into chiral pyrrolidine-2,5-diones derived from natural products has emphasized the role of these synthons in constructing complex molecular skeletons. The absolute configurations of these derivatives are often determined using single-crystal X-ray diffraction, which provides definitive evidence of their three-dimensional arrangement and intermolecular contacts. nih.gov

The investigation of various substituted pyrrolidine-2,5-diones indicates that the nature and position of substituents can significantly influence the crystal packing and, consequently, the polymorphic forms. While specific data for this compound is absent, it is reasonable to hypothesize that the chloro and phenyl substituents would play a crucial role in directing its crystal assembly through a combination of hydrogen bonding, halogen bonding, and π-stacking interactions.

Data from a Related Compound (1,3-dimethyl-3-phenylpyrrolidine-2,5-dione):

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.517(5) |

| b (Å) | 7.383(3) |

| c (Å) | 13.568(6) |

| β (°) | 102.332(6) |

| Volume (ų) | 1029.2(8) |

This data is for an analogous compound and is provided for illustrative purposes due to the lack of direct data for this compound.

Chiroptical Spectroscopy (if relevant to chiral derivatives or synthesis)

The presence of a chlorine atom at the C3 position of the pyrrolidine-2,5-dione ring introduces a chiral center, making chiroptical spectroscopy a relevant and powerful tool for the stereochemical analysis of this compound. However, specific chiroptical data for this compound is not found in the available literature. The discussion below is therefore based on general principles and findings for related chiral pyrrolidine derivatives.

Circular Dichroism (CD) spectroscopy is instrumental in determining the absolute configuration of chiral molecules. For chiral pyrrolidine-2,5-diones, the electronic transitions associated with the dione chromophore and the phenyl group would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the substituents around the chiral center.

Research on other chiral pyrrolidine derivatives has shown that the absolute configurations can be reliably assigned by comparing experimental CD spectra with those predicted by quantum mechanical calculations. nih.gov For this compound, the n-π* and π-π* transitions of the dione and the aromatic transitions of the phenyl ring would be the key chromophores to analyze.

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation as a function of wavelength. The ORD spectrum exhibits a characteristic curve, known as a Cotton effect curve, in the region of an absorption band. This technique can also be used to determine the absolute configuration of chiral centers. While no specific ORD data for this compound has been reported, it is a valuable method that could be applied in future studies to elucidate its stereochemistry.

Computational and Theoretical Studies on 3 Chloro 1 Phenylpyrrolidine 2,5 Dione

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the influence of the environment on molecular structure and reactivity.

The solvent environment can have a significant impact on the structure and reactivity of a molecule. researchgate.net Molecular dynamics simulations using explicit solvent models can be employed to study the behavior of 3-Chloro-1-phenylpyrrolidine-2,5-dione in different solvents. These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the conformational equilibrium and the accessibility of reactive sites. For instance, in a polar solvent, the dipole moment of the molecule would be stabilized, which could influence its reactivity in solution.

Reaction Mechanism Modeling

Modeling reaction mechanisms is a cornerstone of computational chemistry, providing a virtual window into the energetic and geometric changes that occur as reactants transform into products. For this compound, this is particularly useful for understanding its synthesis and reactivity, such as in nucleophilic substitution reactions where the chlorine atom is displaced.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of the geometric coordinates of its atoms. longdom.org By systematically changing specific geometric parameters, such as bond lengths or angles, a PES scan can be performed to identify the lowest energy pathway for a chemical reaction. wayne.edumdpi.com This process helps in locating stable molecules (reactants, products, intermediates) which correspond to minima on the surface, and transition states, which are first-order saddle points connecting these minima. bohrium.com

For a reaction involving this compound, such as a nucleophilic attack at the C3 carbon, a PES scan would typically involve varying the distance between the incoming nucleophile and the C3 carbon atom, as well as the C-Cl bond length. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for these calculations. researchgate.netnih.gov The resulting energy profile reveals the activation energy barrier for the reaction.

Table 1: Hypothetical Potential Energy Surface Scan Data for the SN2 Reaction of this compound with a Nucleophile (Nu-)

| C-Nu Distance (Å) | C-Cl Distance (Å) | Relative Energy (kcal/mol) |

| 3.00 | 1.80 (Reactant-like) | 0.0 |

| 2.50 | 1.85 | 5.2 |

| 2.20 | 1.95 | 15.8 |

| 2.05 | 2.10 (Transition State) | 25.3 |

| 1.90 | 2.50 | 10.1 |

| 1.85 | 3.00 (Product-like) | -5.7 |

Note: This table is interactive. Users can sort the data by clicking on the column headers. The data is hypothetical and for illustrative purposes.

Once a potential energy surface scan suggests the region of a transition state (the point of maximum energy along the minimum energy path), more sophisticated algorithms are used to precisely locate this structure. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Following the successful localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov An IRC calculation involves following the path of steepest descent from the transition state geometry down to the potential energy minima on both the reactant and product sides of the reaction. This confirms that the identified transition state indeed connects the desired reactants and products, solidifying the proposed reaction mechanism. nih.gov For reactions like nucleophilic substitution on the pyrrolidine-2,5-dione ring, the IRC would trace the pathway of the incoming nucleophile and the outgoing chloride ion. uci.edulibretexts.orgkau.edu.sa

Table 2: Hypothetical Calculated Parameters for the SN2 Transition State of this compound with Hydroxide (B78521)

| Parameter | Value |

| Computational Method | DFT (B3LYP/6-31+G(d,p)) |

| Imaginary Frequency | -350 cm-1 |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| C-Cl Bond Length | 2.15 Å |

| C-O Bond Length | 2.08 Å |

| N-C-O Angle | 95.2° |

Note: This table is interactive. The data is hypothetical and serves as an example of typical computational output.

Molecular Docking and Ligand Design Principles (Strictly Theoretical, without reference to specific biological targets or clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug discovery, its principles can be applied in a purely theoretical context to understand non-covalent interactions and molecular recognition phenomena. In this abstract application, one might explore the binding of this compound to a model cavity or surface to understand its fundamental interaction preferences based on shape and electronics.

The design principles are guided by the molecule's electrostatic potential surface and its capacity for various interactions. The chlorine atom on the pyrrolidine (B122466) ring, for instance, can introduce a region of positive electrostatic potential (a "sigma-hole") on the halogen's outer surface, allowing for so-called "halogen bonds" with electron-rich areas. researchgate.net The phenyl group offers potential for pi-stacking interactions, while the dione (B5365651) carbonyl groups are potent hydrogen bond acceptors. Theoretical docking simulations against generic patterned surfaces (e.g., hydrophobic, polar, aromatic) can quantify the favorability of these interaction types, providing a basis for designing molecules with specific binding propensities without invoking a biological receptor.

Table 3: Hypothetical Interaction Scores for this compound with Model Surfaces

| Model Surface Type | Primary Interaction Type | Theoretical Binding Affinity (kcal/mol) |

| Hydrophobic Pocket | van der Waals, Hydrophobic | -4.5 |

| Aromatic Surface | π-π Stacking | -5.2 |

| Polar (H-bond donor) | Hydrogen Bonding (C=O) | -6.8 |

| Polar (H-bond acceptor) | Halogen Bonding (C-Cl) | -3.1 |

Note: This table is interactive. The scores are hypothetical, illustrating the relative strengths of different non-covalent interactions for ligand design purposes.

Quantitative Structure-Property Relationships (QSPR) (Focus on physicochemical or synthetic properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net For this compound and its analogs, QSPR models can be developed to predict properties relevant to synthesis and purification, such as solubility, melting point, or retention time in chromatography.

These models are built by calculating a set of numerical descriptors for each molecule in a series. These descriptors can encode topological, electronic, or geometric features. Multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) are then used to create an equation that links these descriptors to an experimentally measured property. researchgate.net A robust QSPR model can then be used to predict the properties of new, unsynthesized compounds, guiding synthetic efforts. For instance, a model could predict the relative solubility of different halogenated or substituted N-phenylpyrrolidine-2,5-diones in a given solvent.

Table 4: Example of a Hypothetical QSPR Model for Predicting a Physicochemical Property

| Property Modeled | Equation | Descriptors Used | Model R2 |

| Retention Time (min) | t_R = 2.1 + 0.5(logP) - 0.02(PSA) + 1.5*(nRotB) | logP (lipophilicity), PSA (Polar Surface Area), nRotB (Number of Rotatable Bonds) | 0.92 |

Note: This table is interactive. The equation and R² value are for a hypothetical QSPR model and serve to illustrate the concept.

Applications and Advanced Materials Science Potential of 3 Chloro 1 Phenylpyrrolidine 2,5 Dione and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The pyrrolidine-2,5-dione ring is a five-membered nitrogen heterocycle that serves as a crucial scaffold for medicinal chemists in the development of compounds for treating various human diseases. researchgate.net The specific structure of 3-Chloro-1-phenylpyrrolidine-2,5-dione provides multiple reactive sites, allowing it to function as a versatile building block for more elaborate molecular architectures.

This compound is a potent intermediate for the synthesis of complex heterocyclic systems due to the reactivity of both the maleimide (B117702) double bond and the chloro-substituent. The double bond readily acts as a dienophile in Diels-Alder reactions, a classic method for forming six-membered rings. researchgate.nettandfonline.com For instance, N-phenylmaleimide derivatives react with dienes like 2,5-dimethylfuran (B142691) or in-situ generated buta-1,3-diene to produce bicyclic adducts. tandfonline.comrsc.org This cycloaddition strategy is a foundational step toward creating intricate polycyclic frameworks. acs.orgtandfonline.com

Furthermore, the chlorine atom at the 3-position can be displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of new ring systems. This substitution chemistry allows for the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via reactions like the Michael addition. nih.gov The Vilsmeier-Haack reaction on related indole (B1671886) systems can introduce a chloro-substituent, creating a critical intermediate which can then be used to build more complex piperazinylmethyl-N-aryl sulfonamide indole derivatives. derpharmachemica.com Reactions with amines, for example, can lead to the formation of substituted pyrrolidine-2,3-diones, which exist in a stable enamine form. beilstein-journals.org This reactivity has been exploited to create libraries of compounds, including quinazolinones and other pyrrolidine-2,5-dione derivatives, starting from simple precursors like anthranilic acid. researchgate.net

The following table summarizes representative reactions where N-phenylmaleimide derivatives are used to synthesize complex heterocyclic systems.

| Reactant 1 (Maleimide Derivative) | Reactant 2 (Diene/Nucleophile) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Diels-Alder Cycloaddition | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | tandfonline.comtandfonline.com |

| N-phenylmaleimide | Buta-1,3-diene (in situ) | Diels-Alder Cycloaddition | Diels-Alder cycloadduct | rsc.org |

| N-phenylmaleimide | 2,5-Bis(hydroxymethyl)furan (BHMF) | Diels-Alder Cycloaddition | 4,7-Bis(hydroxymethyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | acs.org |

| Pyrrolidine-2,5-dione scaffold | Various heterocycles | Michael Addition | 3-Heteryl substituted pyrrolidine-2,5-diones | nih.gov |

The pyrrolidine-2,5-dione core is present in various natural products and serves as a chiron (a chiral building block) for the synthesis of pharmacologically important molecules. nih.gov While direct use of this compound in a completed natural product synthesis is not widely documented, its parent structure and related derivatives are instrumental. For example, chiral pyrrolidine-2,5-diones derived from natural sources like 2-hydroxycitric acid lactones have been used to construct complex skeletons such as the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (+)-crispine A and analogues of indolizino[8,7-b]indole alkaloids like harmicine. nih.gov

The strategy of Diversity-Oriented Synthesis (DOS) often employs versatile starting materials to generate libraries of natural product analogs. mdpi.com Compounds with functionalities similar to this compound, such as amino acetophenones, serve as key starting blocks for creating analogs of flavones, coumarins, and chalcones. mdpi.com The reactivity of the maleimide portion of the molecule is analogous to other electrophilic scaffolds used in the assembly of complex natural product frameworks. For instance, β-Nicotinamide adenine (B156593) dinucleotide (β-NAD), a pivotal metabolite, has been identified as a building block for a novel class of natural products, demonstrating how common biochemical scaffolds can be elaborated in nature. nih.gov The synthetic utility of the pyrrolidine-2,5-dione ring system in accessing enantioenriched pyrroloindolines, which are precursors to dimeric alkaloid natural products like (-)-chimonanthine, further highlights its importance as a foundational structure in complex synthesis. nih.gov

The development of enantioselective synthesis is a cornerstone of modern organic chemistry, and chiral molecules derived from the pyrrolidine-2,5-dione skeleton can play a role. While this compound itself is achiral, it can be a precursor to chiral derivatives or used in reactions that generate stereocenters. The synthesis of enantioenriched N-alkylindoles has been achieved through nickel-catalyzed C-C coupling reactions, showcasing a method to create chiral centers adjacent to a nitrogen atom, a common feature in alkaloids. nih.gov

Applications in Polymer Chemistry and Materials Science

N-phenylmaleimide and its derivatives are highly valuable in polymer science for their ability to enhance the thermal stability and structural rigidity of various resins. researchgate.netshokubai.co.jp

This compound, as a substituted N-phenylmaleimide (N-PMI), possesses a reactive double bond that is susceptible to polymerization. N-PMI can readily undergo homopolymerization or copolymerization with other vinyl monomers, such as styrene (B11656) and methyl methacrylate, via radical polymerization pathways. shokubai.co.jpacs.org The resulting polymers often exhibit high thermal stability. For example, copolymers of N-phenylmaleimide and styrene are investigated as heat-resistant agents for materials like nylon 6. acs.org

The polymerization of N-PMI can also be initiated by various catalysts under different conditions. al-kindipublishers.org The presence of the chloro-substituent on the pyrrolidine (B122466) ring could potentially modify the reactivity of the monomer and the properties of the resulting polymer, such as solubility, thermal behavior, and chemical resistance. Furthermore, the chloro group offers a reactive handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

The table below shows monomer reactivity ratios for the copolymerization of N-phenylmaleimide (M1) with various vinyl monomers (M2), illustrating its versatility in polymer synthesis.

| Monomer (M2) | r1 (N-PMI) | r2 (M2) | r1 x r2 | Reference |

|---|---|---|---|---|

| Styrene | 0.047 | 0.012 | 0.0006 | shokubai.co.jp |

| Vinyl Chloride | 1.260 | 0.062 | 0.08 | shokubai.co.jp |

| Methyl Methacrylate | 0.183 | 1.022 | 0.187 | shokubai.co.jp |

The maleimide group is exceptionally useful as a cross-linking agent, primarily due to its highly specific reactivity towards sulfhydryl (thiol) groups. thermofisher.com This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable, non-reducible thioether linkage. iris-biotech.de This chemistry is a cornerstone of bioconjugation, used to link proteins, peptides, and other biomolecules.

While this compound is a monofunctional maleimide, its derivatives can be incorporated into bifunctional cross-linkers. Homobifunctional cross-linkers with maleimide groups at both ends can create permanent links between cysteine residues in proteins. thermofisher.com Heterobifunctional linkers, combining a maleimide with another reactive group (like an NHS-ester for reacting with amines), are widely used to conjugate different molecules in a controlled manner. thermofisher.comiris-biotech.de

In materials science, maleimide groups can also be cross-linked photochemically. Upon UV exposure, the maleimide double bonds can undergo a [2+2] photocycloaddition to form a cyclobutane (B1203170) ring, leading to the insolubilization and curing of the polymer material without the need for a photoinitiator. researchgate.net This property is valuable for creating patterned hydrogels and other functional materials. researchgate.net The presence of the chloro-substituent in this compound could influence the cross-linking kinetics or provide a secondary reaction site for creating more complex network structures.

Photoactive or Optoelectronic Materials

Derivatives of this compound, specifically N-phenylmaleimides, exhibit photochemical and reactivity properties that are of interest in the development of photoactive and optoelectronic materials. nih.gov The characteristics of these materials are highly dependent on the nature of the substituent on the phenyl ring and the dihedral angle between the imide and benzene (B151609) rings. nih.gov These N-substituted maleimides can be incorporated into polymers to enhance structural rigidity, increase thermal stability, and modify dielectric properties. nih.gov

For instance, amino-substituted maleimides are known to form a class of highly emissive compounds that display large Stokes shifts (over 100 nm) and high quantum yields of up to ~60%. researchgate.net The emission from these dyes is sensitive to the surrounding environment, showing red-shifting and quenching in polar, protic solvents. researchgate.net While specific data on the 3-chloro derivative is limited, the principles governing related N-aryl maleimides suggest its potential utility. The electron-withdrawing nature of the chlorine atom could influence the electronic transitions within the molecule, potentially tuning its absorption and emission spectra. The reactivity of the maleimide double bond also allows these molecules to act as dienophiles in Diels-Alder reactions, a key step in synthesizing more complex photoactive structures. nih.gov

Supramolecular Chemistry and Self-Assembly

The specific arrangement of functional groups in this compound and its derivatives facilitates a range of non-covalent interactions, making them valuable building blocks for crystal engineering and the design of self-assembling systems.